Methyl 2-(4-formylphenyl)acetate
Overview
Description
“Methyl 2-(4-formylphenyl)acetate” is a chemical compound with the CAS Number: 96524-70-8 . It has a molecular weight of 178.19 and its IUPAC name is methyl (4-formylphenyl)acetate . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C10H10O3 . The InChI Code for this compound is 1S/C10H10O3/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5,7H,6H2,1H3 .Chemical Reactions Analysis
“this compound” may undergo reactions such as alkaline hydrolysis . The rate coefficients for this reaction have been measured in water at several temperatures .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
1. Use in Ionic Liquids for CO2 Capture
Methyl 2-(4-formylphenyl)acetate has applications in the field of ionic liquids, particularly for CO2 capture and natural gas sweetening. A study explored the solubility of CO2 in protic ionic liquids, including N-methyl-2-hydroxyethylammonium acetate, under high pressure, highlighting the potential of these compounds in environmental and industrial processes (Mattedi et al., 2011).
2. Crystal Structure and Molecular Interactions
The molecular structure of (E)-Methyl 2-(3-cinnamoylthioureido)acetate, a related compound, has been examined. This research revealed insights into its intramolecular hydrogen bonding and intermolecular interactions, forming a two-dimensional hydrogen-bonding network. Such studies are crucial for understanding the compound's properties and potential applications in various fields (Hassan et al., 2010).
3. Synthesis of Hemiacetal Analogues
Research has been conducted on the synthesis of hemiacetal analogues using derivatives of methyl 2-(2-nitrophenylthio)acetate. This study contributes to the understanding of the chemical properties and potential applications of this compound analogues in creating compounds found in Gramineae and Acanthaceae (Sicker et al., 1994).
4. Formation of Aryl Alkyl Alcohol Simple Acid Esters
This compound is a part of the fragrance structural group known as Aryl Alkyl Alcohol Simple Acid Esters (AAASAE). These compounds are synthesized by reacting aryl alkyl alcohol with simple carboxylic acids. The toxicologic and dermatologic properties of these compounds, including 2-methyl-4-phenyl-2-butyl acetate, have been reviewed, shedding light on their safety and applications in fragrances (Mcginty et al., 2012).
5. Potential in Nonlinear Optical Activity
A study on methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(4-chlorophenyl) prop-2-enoate, a derivative of this compound, indicated its potential for nonlinear optical activity. This research highlights the compound's utility in materials science and optoelectronics (Murugavel et al., 2016).
Safety and Hazards
“Methyl 2-(4-formylphenyl)acetate” is classified under the GHS07 hazard class . The compound has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Properties
IUPAC Name |
methyl 2-(4-formylphenyl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5,7H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJYQGMVBYQTTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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